molecular formula C22H26N4O3S2 B2916171 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-61-8

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2916171
CAS No.: 851979-61-8
M. Wt: 458.6
InChI Key: AHNOGPHWONGWFS-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a synthetic chemical reagent intended for research use only in non-human studies. It is not approved for therapeutic, diagnostic, or veterinary applications. This complex molecule features a benzohydrazide core, which is substituted with a 6-methylbenzo[d]thiazolyl group and a 3,5-dimethylpiperidinyl sulfonyl moiety attached to a phenyl ring. The structure of this compound, particularly the presence of the benzo[d]thiazole and sulfonyl groups, suggests potential for interesting biochemical properties. Benzo[d]thiazole derivatives are widely investigated in medicinal chemistry for their diverse biological activities. The incorporation of a piperidine sulfonyl group is a common strategy in drug discovery to modulate the physicochemical properties of a molecule and its interaction with biological targets. Researchers may find this compound valuable as a building block for synthesizing new chemical libraries or as a candidate for in vitro pharmacological screening to explore its potential mechanisms of action and applications. This product is strictly for laboratory research.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-4-9-19-20(11-14)30-22(23-19)25-24-21(27)17-5-7-18(8-6-17)31(28,29)26-12-15(2)10-16(3)13-26/h4-9,11,15-16H,10,12-13H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNOGPHWONGWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure consisting of a benzohydrazide core linked to a benzo[d]thiazole moiety via a sulfonyl group. The presence of the 3,5-dimethylpiperidine enhances its lipophilicity and possibly its ability to penetrate biological membranes.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. Preliminary tests suggest that This compound may possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases. Benzothiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The multitargeted approach of such compounds may provide a therapeutic advantage by addressing multiple pathways involved in neurodegeneration .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including the target compound, on breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value comparable to established chemotherapeutics.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range.
  • Neuroprotective Activity : In a model of Alzheimer's disease, administration of the compound significantly reduced AChE activity and improved cognitive function in treated animals compared to controls.

Data Tables

Activity Type IC50/MIC Values Reference
Anticancer (MCF-7)12 µM
Antimicrobial (S. aureus)4 µg/mL
AChE InhibitionIC50 = 0.036 µM

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • N'-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide (CAS: 851987-30-9): Differs by having 4,6-dimethyl substitution on the benzothiazole ring instead of 6-methyl. Molecular weight: 472.6 g/mol .
  • N'-(4-Methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS: 851978-28-4): Replaces the 3,5-dimethylpiperidine sulfonyl with a morpholino sulfonyl group and introduces a 4-methoxy on benzothiazole. Morpholine may improve aqueous solubility due to its oxygen atom .

Sulfonyl Group Modifications

  • 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS: 886918-34-9):
    Features an oxadiazole heterocycle instead of benzothiazole and an amide linker instead of hydrazide. Molecular weight: 486.6 g/mol . The oxadiazole may enhance metabolic stability.

  • N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (Compound 4–25):
    Uses a 3,5-dimethylphenyl sulfonyl group instead of piperidine sulfonyl. The aromatic sulfonyl group may reduce solubility compared to piperidine derivatives .

Linker Group Variations

  • 3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide :
    Contains a triazole ring and an amide linker. The triazole’s hydrogen-bonding capacity could improve target affinity, while the amide linker offers rigidity compared to hydrazide .

  • 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones :
    Cyclized thiourea derivatives derived from benzohydrazide precursors. The hydrazide group in the target compound may serve as a precursor for such cyclized structures .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Heterocycle Sulfonyl Group Type
Target Compound 472.6 Benzohydrazide, 6-methyl-BTA Benzo[d]thiazole 3,5-Dimethylpiperidine
Oxadiazole Analog 486.6 Benzamide, methylthio-phenyl 1,3,4-Oxadiazole 3,5-Dimethylpiperidine
Morpholino Derivative N/A Benzohydrazide, 4-methoxy-BTA Benzo[d]thiazole Morpholine
Aromatic Sulfonyl Compound N/A Piperidine carboxamide Benzo[d]thiazole 3,5-Dimethylphenyl

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